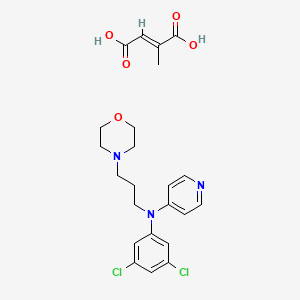
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid is a complex organic compound that belongs to the class of amines and pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the 3,5-dichlorophenyl group and the morpholin-4-ylpropyl group. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine derivatives
- Other pyridine-based amines
Uniqueness
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59235-73-3 |
|---|---|
Fórmula molecular |
C23H27Cl2N3O5 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid |
InChI |
InChI=1S/C18H21Cl2N3O.C5H6O4/c19-15-12-16(20)14-18(13-15)23(17-2-4-21-5-3-17)7-1-6-22-8-10-24-11-9-22;1-3(5(8)9)2-4(6)7/h2-5,12-14H,1,6-11H2;2H,1H3,(H,6,7)(H,8,9)/b;3-2+ |
Clave InChI |
KUZJAYYZDOXXLJ-ZPYUXNTASA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CC(=CC(=O)O)C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
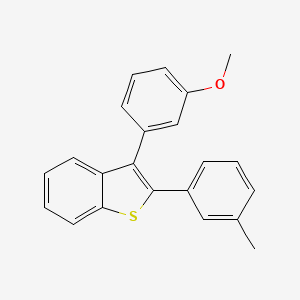
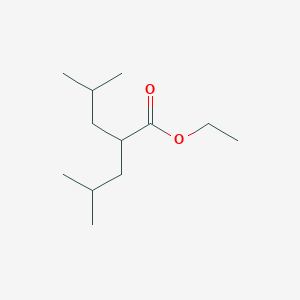
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

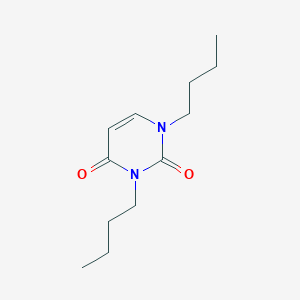
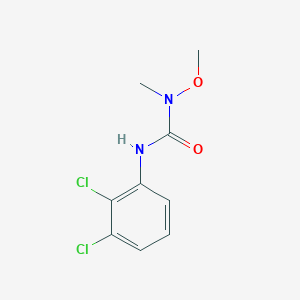

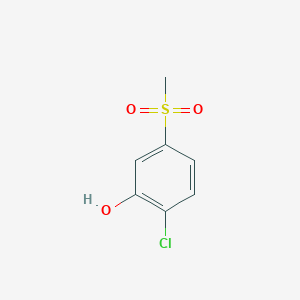
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
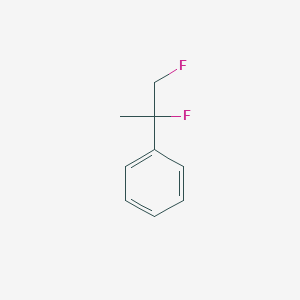

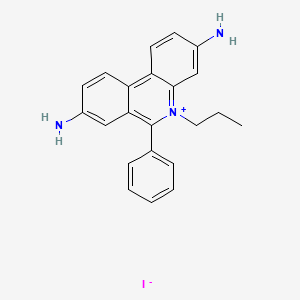
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
